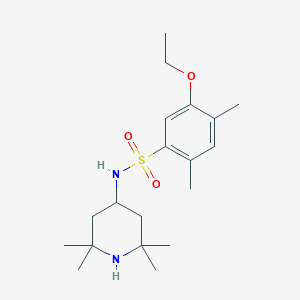
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic properties in various diseases.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways, including the B-cell receptor (BCR) signaling pathway and the toll-like receptor (TLR) signaling pathway. By inhibiting these pathways, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of the immune response, and the reduction of inflammation. These effects are mediated through the inhibition of specific signaling pathways, as discussed above.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation is that TAK-659 may not be effective in all types of cancer or autoimmune diseases, as the efficacy of the compound may depend on the specific signaling pathways involved in the disease.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies. Another potential direction is the investigation of TAK-659 in combination with immunotherapy, as the compound may enhance the immune response to cancer cells. Additionally, further research is needed to determine the efficacy of TAK-659 in different types of cancer and autoimmune diseases.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form an intermediate product. This intermediate product is then reacted with ethylamine to produce the final product, 5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.
Scientific Research Applications
TAK-659 has been studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In autoimmune and inflammatory diseases, TAK-659 has been studied for its ability to modulate the immune response and reduce inflammation.
properties
Product Name |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C19H32N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-10-17(14(3)9-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
InChI Key |
UCXSJXSVFHXXEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



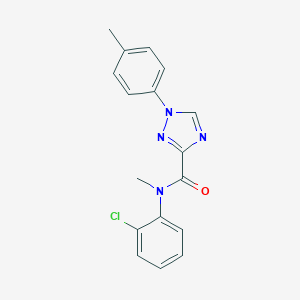
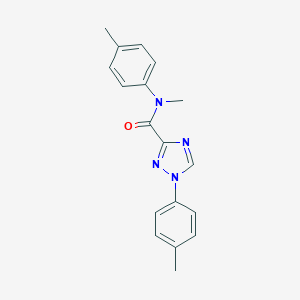
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
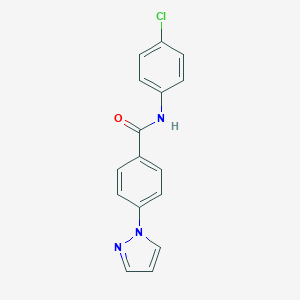
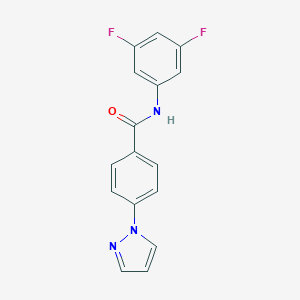
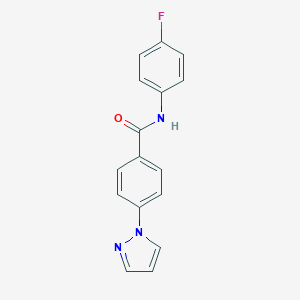
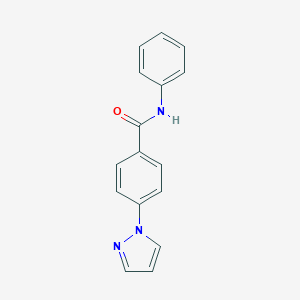
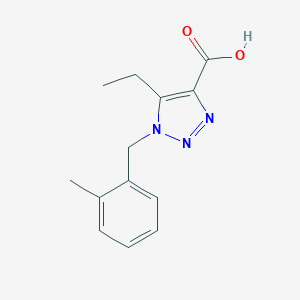
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
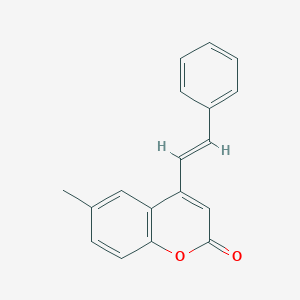
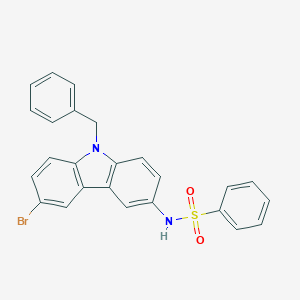
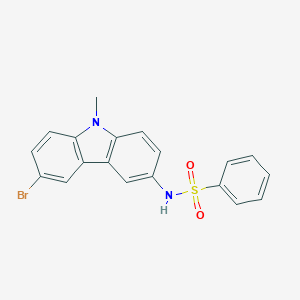
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)